molecular formula C11H15N5O3 B276678 N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine

N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine

Cat. No. B276678
M. Wt: 265.27 g/mol
InChI Key: HEQJHVNODAIENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine, also known as TMA-5, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. TMA-5 is structurally similar to other phenethylamines such as MDMA and MDA, but it has unique properties that make it a valuable tool in research.

Mechanism of Action

The exact mechanism of action of N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine may also affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine has been shown to have a range of biochemical and physiological effects. It can induce changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine has been shown to have psychoactive effects, including changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine has several advantages for use in lab experiments. It is a potent and selective serotonin receptor agonist that can induce specific effects on the central nervous system. N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine is also relatively stable and can be stored for long periods of time. However, there are limitations to its use in lab experiments. N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine is a psychoactive drug that can induce hallucinations and altered states of consciousness, which can make it difficult to interpret experimental results. It is also a controlled substance that requires specialized permits and protocols for use in research.

Future Directions

There are several future directions for research on N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine. One area of interest is its potential therapeutic applications, including its ability to treat depression and anxiety. N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine may also have applications in the treatment of other neurological disorders, including Parkinson's disease and schizophrenia. Another area of research is the development of new compounds that are structurally similar to N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine but have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine and its effects on the central nervous system.

Synthesis Methods

The synthesis of N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine involves several steps, including the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. The hydrazone is then reacted with sodium azide to form the tetrazole ring, and the resulting compound is reduced with lithium aluminum hydride to yield N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine. The synthesis of N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties and can induce hallucinations and altered states of consciousness. N-(2,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine has also been studied for its potential therapeutic applications, including its ability to treat depression and anxiety.

properties

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C11H15N5O3/c1-17-8-5-10(19-3)9(18-2)4-7(8)6-12-11-13-15-16-14-11/h4-5H,6H2,1-3H3,(H2,12,13,14,15,16)

InChI Key

HEQJHVNODAIENL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CNC2=NNN=N2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CNC2=NNN=N2)OC)OC

Origin of Product

United States

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